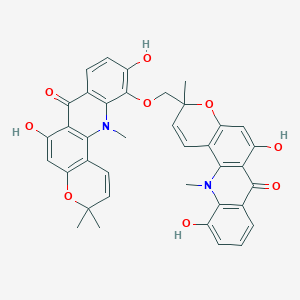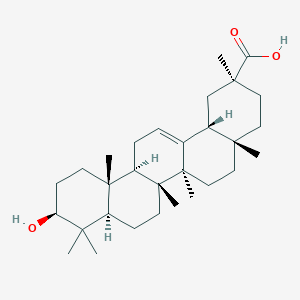
Somocystinamide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Somocystinamide A is an organic disulfide that results from the dimerization of (10E,12R)-12-(acetylamino)-N-methyl-N-[(1E)-penta-1,4-dien-1-yl]-13-sulfanyltridec-10-enamide. Isolated from Lyngbya majuscula and Schizothrix, it exhibits antineoplastic acitivity. It has a role as a metabolite and an antineoplastic agent. It is an organic disulfide, a member of acetamides, a secondary carboxamide and a tertiary carboxamide.
Applications De Recherche Scientifique
Cytotoxic Properties
Somocystinamide A (ScA), identified from a marine cyanobacterial assemblage, has been noted for its significant cytotoxic properties. Specifically, ScA exhibits substantial cytotoxicity against mouse neuro-2a neuroblastoma cells, highlighting its potential in cancer research and therapy. This cytotoxic effect is a result of its unique chemical structure, a disulfide dimer of mixed PKS/NRPS biosynthetic origin (Nogle & Gerwick, 2002).
Antiangiogenic and Tumoricidal Activities
The synthesis of ScA has allowed for the exploration of its antiangiogenic and tumoricidal activities. These properties make ScA a candidate for further pharmacological investigation, especially in the context of cancer treatment. The synthetic accessibility of ScA aids in advancing research into its use as a potential anticancer drug (Suyama & Gerwick, 2008).
Apoptosis Induction via Caspase 8
Research has also revealed that ScA can induce apoptosis in cancer cells, specifically through the activation of caspase 8. This mechanism of action positions ScA as a novel agent in the realm of anticancer therapies, especially due to its efficacy in disrupting proliferation and tubule formation in angiogenic endothelial cells (Wrasidlo et al., 2008).
Relationship with Laucysteinamide A
Somocystinamide A is closely related to Laucysteinamide A, a monomeric congener found in marine cyanobacteria. Understanding the structural and functional relationship between these compounds contributes to insights into their pharmacological potential, especially regarding their antiproliferative activities (Taylor et al., 2021).
Propriétés
Nom du produit |
Somocystinamide A |
|---|---|
Formule moléculaire |
C42H70N4O4S2 |
Poids moléculaire |
759.2 g/mol |
Nom IUPAC |
(E,12R)-12-acetamido-13-[[(E,2R)-2-acetamido-13-[methyl-[(1E)-penta-1,4-dienyl]amino]-13-oxotridec-3-enyl]disulfanyl]-N-methyl-N-[(1E)-penta-1,4-dienyl]tridec-10-enamide |
InChI |
InChI=1S/C42H70N4O4S2/c1-7-9-27-33-45(5)41(49)31-25-21-17-13-11-15-19-23-29-39(43-37(3)47)35-51-52-36-40(44-38(4)48)30-24-20-16-12-14-18-22-26-32-42(50)46(6)34-28-10-8-2/h7-8,23-24,27-30,33-34,39-40H,1-2,9-22,25-26,31-32,35-36H2,3-6H3,(H,43,47)(H,44,48)/b29-23+,30-24+,33-27+,34-28+/t39-,40-/m1/s1 |
Clé InChI |
UJORQZOJHPJQER-OVAGAFHPSA-N |
SMILES isomérique |
CC(=O)N[C@H](/C=C/CCCCCCCCC(=O)N(/C=C/CC=C)C)CSSC[C@H](NC(=O)C)/C=C/CCCCCCCCC(=O)N(/C=C/CC=C)C |
SMILES canonique |
CC(=O)NC(CSSCC(C=CCCCCCCCCC(=O)N(C)C=CCC=C)NC(=O)C)C=CCCCCCCCCC(=O)N(C)C=CCC=C |
Synonymes |
Somocystinamide A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




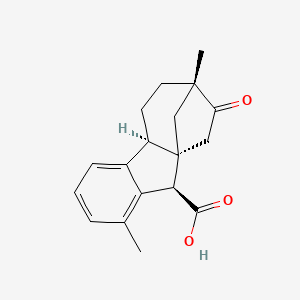
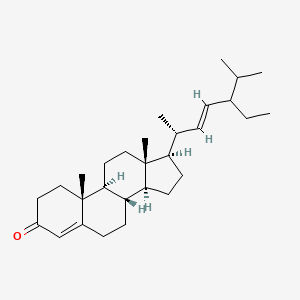

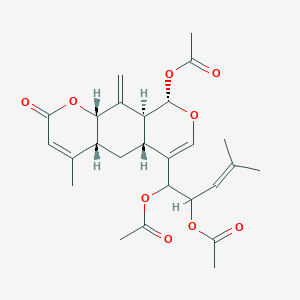
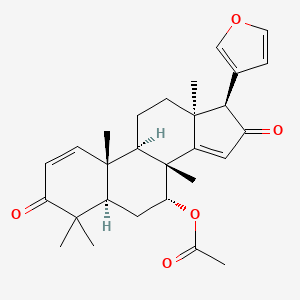
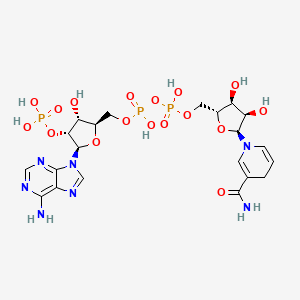
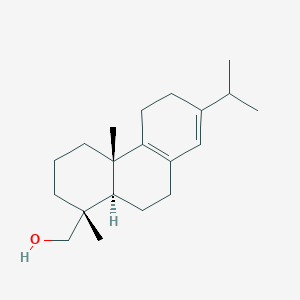

![2-(1-benzofuran-4-yl)-N-methyl-N-[(5S,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1251283.png)
